2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid
Overview
Description
2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxy group and two methyl groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.
Introduction of Hydroxy and Methyl Groups: The hydroxy group and methyl groups can be introduced via selective functionalization reactions. For instance, hydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4), while methylation can be done using methyl iodide (CH3I) in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of 2-(3-Oxo-2,2-dimethylcyclobutyl)acetic acid
Reduction: Formation of 2-(3-Hydroxy-2,2-dimethylcyclobutyl)ethanol
Substitution: Formation of 2-(3-Chloro-2,2-dimethylcyclobutyl)acetic acid
Scientific Research Applications
2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-2,2-dimethylcyclopropyl)acetic acid
- 2-(3-Hydroxy-2,2-dimethylcyclopentyl)acetic acid
- 2-(3-Hydroxy-2,2-dimethylcyclohexyl)acetic acid
Uniqueness
2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(3-hydroxy-2,2-dimethylcyclobutyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5(3-6(8)9)4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFSYWTZDRKXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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